molecular formula C24H23N3O B11419639 N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide

N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide

Cat. No.: B11419639
M. Wt: 369.5 g/mol
InChI Key: JFTRLLVIXLKLSP-UHFFFAOYSA-N
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Description

N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptor pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-Benzyl-1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both benzodiazole and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23N3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[1-(1-benzylbenzimidazol-2-yl)ethyl]-3-methylbenzamide

InChI

InChI=1S/C24H23N3O/c1-17-9-8-12-20(15-17)24(28)25-18(2)23-26-21-13-6-7-14-22(21)27(23)16-19-10-4-3-5-11-19/h3-15,18H,16H2,1-2H3,(H,25,28)

InChI Key

JFTRLLVIXLKLSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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